2-N-(2-fluorophenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-(2-fluorophenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine core substituted with a fluorophenyl group, a nitro group, and a pyrrolidinyl group, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(2-fluorophenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine typically involves multi-step organic reactionsThe pyrrolidinyl group is then added via nucleophilic substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-N-(2-fluorophenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
2-N-(2-fluorophenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-N-(2-fluorophenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Shares the fluorophenyl group but differs in the core structure.
N-(2,3-Difluorophenyl)-2-fluorobenzamide: Similar fluorophenyl substitution but with different functional groups.
Uniqueness
2-N-(2-fluorophenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine is unique due to its combination of a pyrimidine core with fluorophenyl, nitro, and pyrrolidinyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
674296-05-0 |
---|---|
Molecular Formula |
C14H15FN6O2 |
Molecular Weight |
318.31 g/mol |
IUPAC Name |
2-N-(2-fluorophenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H15FN6O2/c15-9-5-1-2-6-10(9)17-14-18-12(16)11(21(22)23)13(19-14)20-7-3-4-8-20/h1-2,5-6H,3-4,7-8H2,(H3,16,17,18,19) |
InChI Key |
WXZPPQXQHMGTNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3F |
solubility |
25.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.